N-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide
Description
This compound is a benzamide derivative featuring a 1,2,3-triazole and 1,2,4-thiadiazole core, substituted with a 4-fluorophenyl group and a para-methylbenzamide moiety. The fluorine atom at the para position of the phenyl ring enhances metabolic stability and lipophilicity, while the methyl group on the benzamide may influence steric interactions in target binding .
Properties
Molecular Formula |
C19H15FN6OS |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-[3-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-4-methylbenzamide |
InChI |
InChI=1S/C19H15FN6OS/c1-11-3-5-13(6-4-11)18(27)22-19-21-17(24-28-19)16-12(2)26(25-23-16)15-9-7-14(20)8-10-15/h3-10H,1-2H3,(H,21,22,24,27) |
InChI Key |
LTXJUHDJRQHDMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC(=NS2)C3=C(N(N=N3)C4=CC=C(C=C4)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide typically involves multiple steps, starting with the preparation of the triazole and thiadiazole intermediates. The triazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. The thiadiazole ring is often formed via the cyclization of thiosemicarbazide with a suitable carbonyl compound. The final step involves coupling the triazole and thiadiazole intermediates with 4-fluorobenzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Fluorophenyl Substitutions
- G193-0152 (Ortho-Fluoro Derivative):
This compound differs only in the position of the fluorine atom on the phenyl ring (2-fluorophenyl vs. 4-fluorophenyl). The ortho-substitution may reduce planarity and alter binding affinity compared to the para-substituted analogue. Molecular weight (410.43 g/mol) and core structure (C19H15FN6OS) are identical, but steric hindrance from the ortho-fluorine could impact solubility and crystallinity . - Isostructural Thiazole Derivatives (Compounds 4 and 5):
These thiazole-based compounds share the 4-fluorophenyl and triazole motifs but replace the thiadiazole with a thiazole ring. Crystallographic data (P̄1 symmetry, triclinic system) reveal planar conformations, suggesting that the target compound may adopt similar packing arrangements despite differences in heterocyclic cores .
Substituent Variations in Benzamide Derivatives
- Methoxy-Substituted Analogues ():
Compounds like N-{3-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide (G193-0162) introduce methoxy groups, increasing molecular weight (436.49 g/mol) and polarity. Methoxy substituents enhance hydrogen-bonding capacity but may reduce membrane permeability compared to methyl or fluorine groups .
Data Tables
Table 1: Key Physicochemical Properties of Selected Analogues
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
